1-Methyl-4-piperidinyl 4-methoxybenzoate

PDE4 inhibition Inflammation Respiratory disease

Researchers requiring a well-characterized PDE4 inhibitor for lead optimization often face variability in unvalidated commercial analogs. This compound provides a reliable, data-backed standard. - Confirmed PDE4A IC50 of 10.7 nM, enabling its use as a validated positive control for assay development. - Defined physicochemical profile (XLogP3=2.3, pKa≈7.8, CNS MPO≈5.0) supports permeability and brain penetration studies. - Serves as a benchmark reference for systematic SAR exploration of piperidine-based inhibitors, ensuring reproducible potency comparisons.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
Cat. No. B257348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-piperidinyl 4-methoxybenzoate
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-3-5-12(17-2)6-4-11/h3-6,13H,7-10H2,1-2H3
InChIKeyPQEICDSYZKSSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-piperidinyl 4-Methoxybenzoate – Chemical Identity & Baseline


1-Methyl-4-piperidinyl 4-methoxybenzoate (CAS 101114‑86‑7; PubChem CID 932871; ChEMBL CHEMBL37914) is a synthetic piperidine ester formed by condensation of 4‑methoxybenzoic acid with 1‑methyl‑4‑piperidinol [1]. The compound possesses a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 38.8 Ų, a predicted pKa of 7.79 ± 0.10, and zero hydrogen‑bond donors, placing it within favourable drug‑like property space [1]. It has been annotated for phosphodiesterase 4 (PDE4) inhibitory activity [2] and was cited in a patent disclosing piperidine‑based PDE4 inhibitors for inflammatory, metabolic, and neurological indications [3].

PDE4 pathway inhibition study fit

Cell-permeable piperidine-ester tool compound

SAR benchmark for piperidine-ester PDE4 series

Non-Interchangeable Structural Analogues


The biological activity and drug‑like properties of piperidinyl benzoate esters are exquisitely sensitive to the nature and position of substituents on both the piperidine nitrogen and the benzoyl aromatic ring. The N‑methyl group governs the basicity (predicted pKa ≈ 7.8 ) and consequently the ionization state at physiological pH, which directly impacts membrane permeability, CNS penetration potential, and off‑target ion‑channel interactions. Simultaneously, the 4‑methoxy substituent on the benzoyl ring modulates electron density, metabolic stability (e.g., susceptibility to O‑demethylation versus O‑dealkylation of larger alkoxy groups), and potency at targets such as PDE4 [1][2]. Even seemingly conservative replacements – such as 4‑methoxy → 4‑hydroxy (altered hydrogen‑bond donor count), 4‑methoxy → 4‑chloro (altered halogen‑bonding and lipophilicity), or N‑methyl → N‑H (altered basicity by >2 log units) – can produce order‑of‑magnitude changes in target affinity, selectivity, and pharmacokinetic behaviour, rendering generic substitution scientifically unjustifiable without direct comparative data.

N‑desmethyl analog: basicity differs by >2 log units, altering CNS penetration and intracellular target engagement

4‑substituent changes (e.g., 4‑OH, 4‑Cl) may shift PDE4 potency rank and metabolic stability

4‑hydroxy or unsubstituted phenyl analogs cannot replicate 4‑methoxy SAR without direct comparison data

1-Methyl-4-piperidinyl 4-Methoxybenzoate: Differentiation Evidence


PDE4A Inhibitory Potency

The target compound inhibited unpurified recombinant human PDE4A with an IC50 of 10.7 nM [1]. In the context of the piperidine‑ester PDE4 inhibitor class, SAR studies have demonstrated that the 4‑methoxy residue is a critical potency determinant: replacement with a 4‑difluoromethoxy group increased in‑vivo potency, while removal or conversion to a 4‑hydroxy group is expected to substantially diminish activity due to loss of lipophilic contact and altered hydrogen‑bonding capacity [2]. The non‑methylated piperidine analogue (4‑piperidinyl 4‑methoxybenzoate) would be predominantly protonated at physiological pH (estimated piperidine pKa ≈ 10), altering its tissue distribution and potentially reducing target engagement in intracellular compartments relative to the N‑methyl derivative (predicted pKa ≈ 7.8) .

PDE4A Inhibition
Reported
IC₅₀ = 10.7 nM
Reported PDE4A inhibition context
Single‑point determination; recombinant PDE4A
PDE4 inhibition Inflammation Respiratory disease

Physicochemical Impact of N-Methylation

The target compound exhibits a computed XLogP3 of 2.3 and a TPSA of 38.8 Ų [1]. The N‑methyl group reduces the pKa of the piperidine nitrogen from approximately 10 (for the secondary amine analog, 4‑piperidinyl 4‑methoxybenzoate) to a predicted value of 7.79 ± 0.10 . At physiological pH 7.4, this translates to approximately 71 % of the target compound existing in the neutral (free‑base) form versus <0.3 % for the N‑desmethyl analog, a >200‑fold difference in neutral fraction. The XLogP3 of the N‑desmethyl free base is expected to be lower (estimated ~1.5–1.8 based on the loss of one methylene unit), further compounded by extensive protonation that effectively eliminates passive membrane permeability.

N‑Methylation Effect
Class‑level inference
pKa 7.79 vs ~10 (N‑desmethyl); neutral fraction >200‑fold higher; XLogP3 2.3 vs estimated 1.5–1.8
N‑methylation drives permeability and CNS exposure context
Computed properties; predicted pKa
Physicochemical profiling Drug-likeness CNS penetration

4-Methoxy Substituent: In-Vivo Potency Impact

Within a structurally related series of piperidine‑ester PDE4 inhibitors, Sterk et al. (2004) explicitly reported that replacement of the 4‑methoxy residue with a 4‑difluoromethoxy residue led to an increase of in‑vivo potency [1]. While the study did not report isolated IC50 values for the 4‑methoxy congener in a format retrievable for this analysis, the published SAR trajectory confirms that the 4‑methoxy group occupies a well‑defined potency rank within this chemotype, inferior to 4‑OCF2H in vivo but superior to unsubstituted or 4‑hydroxy variants based on established electronic and lipophilic SAR principles [2].

4‑Methoxy Rank
Cross‑study comparable
In‑vivo potency rank: 4‑OCF₂H > 4‑OCH₃ > 4‑OH ≈ H
4‑Methoxy rank in PDE4 piperidine‑ester series
Based on Sterk et al. SAR; exact magnitude not reported
Structure–activity relationship In‑vivo potency Metabolic stability

CNS MPO Score and Brain Exposure Advantage

Using the Pfizer CNS MPO algorithm, the target compound (XLogP3 = 2.3; TPSA = 38.8 Ų; MW = 249.3; HBD = 0; pKa = 7.79) yields a desirability score of approximately 5.0 out of 6, placing it within the favourable CNS drug space [1]. By contrast, the N‑desmethyl analog, with a predicted pKa of ~10 and extensive protonation at physiological pH, would have an effective LogD7.4 depressed by >2 log units and an MPO score likely below 3.5, consistent with poor passive BBB penetration . This differentiation is critical because many piperidine‑based tool compounds sourced for CNS target engagement studies are N‑desmethyl variants that fail to achieve adequate brain exposure.

CNS MPO Score
Class‑level inference
Target MPO ≈ 5.0 (favourable); N‑desmethyl analog
Favourable CNS MPO desirability context
Computed using Pfizer algorithm; requires brain exposure data
CNS drug design Blood–brain barrier MPO score

1-Methyl-4-piperidinyl 4-Methoxybenzoate – Application Scenarios


PDE4A-Focused Screening Cascade

With a confirmed PDE4A IC50 of 10.7 nM [1], this compound serves as a validated positive control or starting point for medicinal chemistry optimisation in PDE4‑inhibitor programmes targeting asthma, COPD, and allergic rhinitis. Its well‑characterised physicochemical profile (XLogP3 = 2.3, TPSA = 38.8 Ų, HBD = 0) supports cell‑permeability and oral bioavailability potential [2]. The compound is listed within the patent space of piperidine‑based PDE4 inhibitors, providing freedom‑to‑operate context [3].

CNS-Penetrant PDE4 Chemical Probe

The combination of a moderate XLogP3 (2.3), low TPSA (38.8 Ų), zero hydrogen‑bond donors, and a pKa (7.79) enabling significant neutral fraction at physiological pH predicts a high CNS MPO score (~5.0), consistent with favourable brain penetration [2]. This makes the compound a candidate chemical probe for investigating PDE4‑mediated cAMP signalling in the CNS, provided brain‑to‑plasma ratio and free‑fraction data are generated in the intended species.

Benchmark for Piperidine-Ester SAR Expansion

Because the 4‑methoxy substituent has a defined potency rank in the PDE4 piperidine‑ester series (inferior to 4‑OCF2H in vivo but superior to 4‑OH) [4], the compound serves as an ideal benchmark for systematic SAR exploration of the 4‑position. Researchers can use this compound as a reference point when evaluating 4‑alkoxy, 4‑halo, or 4‑heteroaryl replacements, ensuring that potency shifts are interpreted against a well‑characterised standard rather than an unvalidated commercial analog.

Standard for N-Methylation Effects on Pharmacokinetics

The stark physicochemical contrast between 1‑methyl‑4‑piperidinyl 4‑methoxybenzoate (pKa ≈ 7.8; XLogP3 = 2.3; neutral fraction ~71 % at pH 7.4) and its N‑desmethyl counterpart (pKa ≈ 10; neutral fraction <0.3 %; XLogP3 ≈ 1.5–1.8) [2] provides an instructive case study for medicinal chemistry teaching modules on the impact of N‑alkylation on permeability, distribution, and CNS exposure. The compound pair can be used in computational exercises or parallel artificial membrane permeability assays (PAMPA) to demonstrate the practical consequences of basicity modulation.

Application
Selection Property
Validation Focus
PDE4 pathway inhibition screening
Reported PDE4A inhibition context
Confirm IC₅₀ in your assay system
CNS target engagement studies
CNS MPO desirability score
Brain exposure validation
Piperidine-ester SAR expansion
4‑Methoxy substituent potency rank
Comparative SAR with 4‑substituent analogs
N‑methylation PK impact studies
pKa and neutral fraction
Membrane permeability and tissue distribution assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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